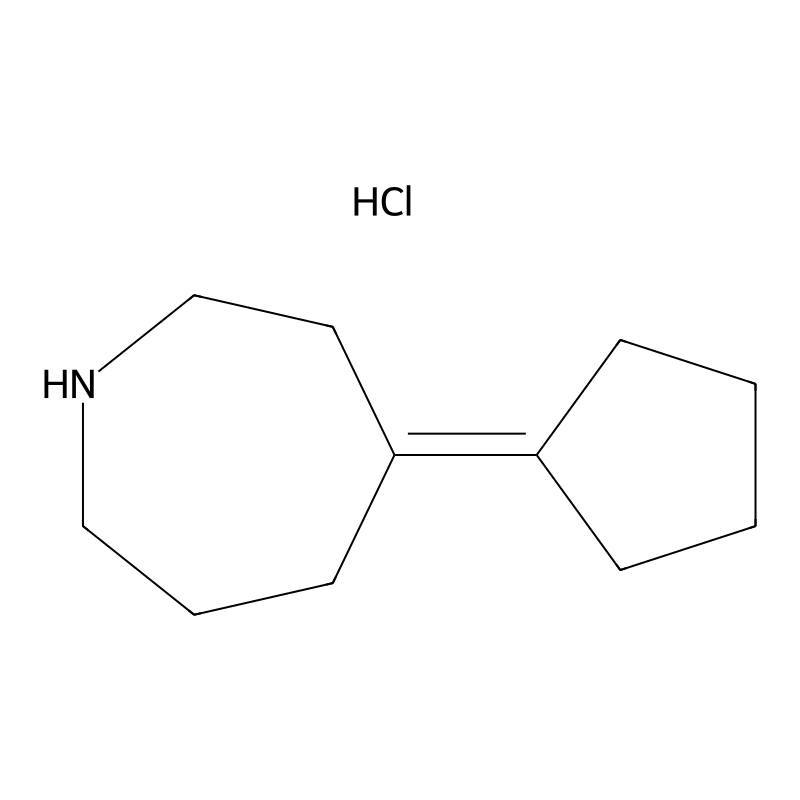

4-Cyclopentylideneazepane hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Cyclopentylideneazepane hydrochloride is a chemical compound characterized by its unique structure, which features a cyclopentylidene group attached to an azepane ring. The azepane structure consists of a seven-membered ring containing one nitrogen atom, while the cyclopentylidene moiety contributes to the compound's distinctive properties. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science.

Medicinal Chemistry

- [1] Modulatory effects of a novel cyclopentylideneazepane derivative, 4-CPA, on central monoamine neurotransmission ()

- [2] Synthesis and Anticonvulsant Activity of Novel 4-Aryl/Heteroaryl-Substituted Cyclopentylideneazepane Derivatives ()

Neuroscience Research

-CPA hydrochloride's modulatory effects on specific neurotransmitters [1] make it a valuable tool for neuroscientists studying neurotransmission and its role in various brain functions. In-vitro and in-vivo studies employ 4-CPA hydrochloride to understand neuronal circuits and signaling pathways [1, 3].

- Nucleophilic Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Cyclization Reactions: The compound may undergo cyclization to form more complex cyclic structures under certain conditions.

- Hydrochloride Formation: The hydrochloride salt form is stable and can be synthesized through the reaction of the base form of the compound with hydrochloric acid.

These reactions highlight the versatility of 4-Cyclopentylideneazepane hydrochloride in synthetic organic chemistry.

Research into the biological activity of 4-Cyclopentylideneazepane hydrochloride is still emerging. Preliminary studies suggest potential pharmacological properties, including:

- Antimicrobial Activity: Similar compounds have shown promise in inhibiting bacterial growth, indicating that this compound may possess similar properties.

- CNS Activity: Due to its structural similarities with other psychoactive compounds, there may be potential for central nervous system activity, warranting further investigation.

These aspects make 4-Cyclopentylideneazepane hydrochloride a candidate for further biological evaluation.

The synthesis of 4-Cyclopentylideneazepane hydrochloride can be achieved through several methods:

- Formation of Azepane Ring: The azepane structure can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or amines.

- Introduction of Cyclopentylidene Group: This can be accomplished through alkylation reactions where cyclopentyl halides react with the azepane derivative.

- Hydrochloride Salt Formation: The final step involves treating the base form with hydrochloric acid to yield the hydrochloride salt.

These methods underscore the synthetic versatility of 4-Cyclopentylideneazepane hydrochloride.

4-Cyclopentylideneazepane hydrochloride has potential applications in various fields:

- Medicinal Chemistry: Its unique structure may lead to novel therapeutic agents targeting specific biological pathways.

- Material Science: The compound could serve as a precursor for developing new materials with specific properties.

- Research Tool: It may be utilized in laboratory settings for studying reaction mechanisms and biological interactions.

These applications highlight its importance as a versatile compound in scientific research.

Interaction studies are essential for understanding how 4-Cyclopentylideneazepane hydrochloride interacts with biological systems. Potential areas of study include:

- Receptor Binding Studies: Investigating how this compound binds to various receptors could reveal its pharmacological potential.

- Enzyme Inhibition Assays: Assessing whether it inhibits specific enzymes could provide insights into its biological activity.

- Cellular Assays: Evaluating its effects on cell viability and proliferation can help determine its therapeutic potential.

These studies will provide valuable information regarding its mechanism of action and therapeutic applications.

Several compounds share structural similarities with 4-Cyclopentylideneazepane hydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Cyclohexylpiperidine hydrochloride | Cyclohexyl group attached to piperidine | Known for its strong CNS effects |

| 4-Propan-2-ylideneazepane hydrochloride | Propan-2-yl group on azepane | Exhibits different reactivity patterns |

| 1-(Cyclopropylmethyl)azepan-2-one | Cyclopropylmethyl group on azepan | Potentially different pharmacological profiles |

The uniqueness of 4-Cyclopentylideneazepane hydrochloride lies in its cyclopentylidene group, which imparts distinct steric and electronic properties compared to these similar compounds. This uniqueness could influence its reactivity and biological activity, making it a subject worthy of further exploration in both chemical synthesis and pharmacological research.